molecular formula C21H20FNO2S B11349720 N-(4-fluorophenyl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide

N-(4-fluorophenyl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11349720
M. Wt: 369.5 g/mol
InChI Key: PHCJNOXDODCEQW-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-4-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that features a fluorophenyl group, a propoxy group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-4-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:

    Formation of the Benzamide Core: This can be achieved through the reaction of 4-fluoroaniline with 4-propoxybenzoyl chloride under basic conditions.

    Introduction of the Thiophene Group: The thiophene ring can be introduced via a nucleophilic substitution reaction, where the benzamide core reacts with a thiophene derivative in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-4-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals.

    Medicine: It may have potential as a therapeutic agent due to its unique chemical structure.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-4-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-4-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
  • N-(4-CHLOROPHENYL)-4-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE

Uniqueness

N-(4-FLUOROPHENYL)-4-PROPOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. The fluorine atom can enhance the compound’s ability to interact with biological targets, making it a valuable candidate for pharmaceutical development.

Properties

Molecular Formula

C21H20FNO2S

Molecular Weight

369.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-propoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C21H20FNO2S/c1-2-13-25-19-11-5-16(6-12-19)21(24)23(15-20-4-3-14-26-20)18-9-7-17(22)8-10-18/h3-12,14H,2,13,15H2,1H3

InChI Key

PHCJNOXDODCEQW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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